D-Dimethyl tartrate

Description

Significance of Chiral Compounds in Modern Chemical Research

Chirality, the property of molecules existing in non-superimposable mirror-image forms (enantiomers), is a fundamental concept with profound implications across chemistry, biology, and materials science hilarispublisher.comlibretexts.orgyoutube.comstudysmarter.co.uk. In modern chemical research, particularly within the pharmaceutical and agrochemical industries, the precise control of molecular stereochemistry is paramount. Enantiomers of a chiral compound can exhibit vastly different biological activities, therapeutic effects, and toxicity profiles youtube.comamericanpharmaceuticalreview.comwisdomlib.orgveranova.com. Consequently, the development of enantiomerically pure compounds is a critical objective, driving the demand for sophisticated asymmetric synthesis methodologies americanpharmaceuticalreview.comveranova.comlibretexts.org. Regulatory bodies worldwide increasingly favor single-enantiomer drugs, underscoring the importance of enantioselective synthesis in delivering safe and effective chemical entities americanpharmaceuticalreview.comveranova.com.

D-Dimethyl Tartrate as a Prototypical Chiral Pool Molecule

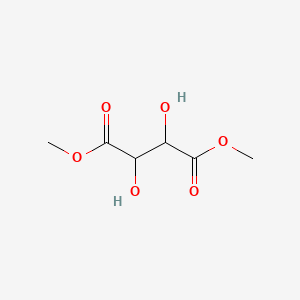

The "chiral pool" refers to a collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules mit.edusemanticscholar.org. This compound (DMT), also known as (-)-Dimethyl D-tartrate, is a prime example of such a molecule. Derived from the naturally abundant and inexpensive L-(+)-tartaric acid, DMT possesses two stereogenic centers, offering a well-defined chiral framework mit.edubiosynth.comchemimpex.comchembk.comnih.gov. Its structure, a diester of tartaric acid, provides reactive functional groups (esters and hydroxyls) that can be selectively manipulated, making it an invaluable building block and chiral auxiliary in asymmetric synthesis chemimpex.combeilstein-journals.orgfishersci.nonih.gov.

Evolution of this compound Applications in Asymmetric Synthesis

Initially utilized as a straightforward chiral building block, the application of this compound in asymmetric synthesis has evolved significantly. Its inherent chirality and functional group versatility have led to its widespread use as a chiral auxiliary, guiding the stereochemical outcome of reactions. Furthermore, DMT serves as a crucial precursor for the synthesis of a diverse array of chiral ligands, which are essential components in modern asymmetric catalysis chemimpex.comsigmaaldrich.comsigmaaldrich.com. This evolution reflects a growing understanding of how to leverage its stereochemical information to control the formation of new chiral centers in target molecules, enabling access to complex molecular architectures with high enantioselectivity.

Overview of Key Research Areas Involving this compound

This compound and its derivatives are central to several key areas of asymmetric synthesis, facilitating the creation of enantiomerically enriched compounds through various methodologies.

Asymmetric Alkylation: The acetonide derivative of DMT has been extensively studied for its utility in asymmetric alkylation reactions. Deprotonation of the acetonide followed by reaction with alkyl halides allows for the stereoselective introduction of alkyl chains, yielding monoalkylated tartrate derivatives with controlled stereochemistry beilstein-journals.orgnih.govbeilstein-journals.orgshu.ac.uk. These reactions typically proceed with high stereoretention, providing valuable chiral intermediates.

Asymmetric Epoxidation and Dihydroxylation: While diethyl tartrate (DET) is more famously associated with the Sharpless asymmetric epoxidation and dihydroxylation reactions, this compound shares similar structural features and catalytic principles. Tartrate esters, in general, complex with titanium or osmium catalysts to form chiral environments that dictate the stereochemical outcome of allylic alcohol epoxidation and olefin dihydroxylation jove.comu-shizuoka-ken.ac.jpnih.govwikipedia.orgwayne.eduntu.edu.sgslideshare.netuacdn.net. DMT itself can serve as a precursor for modified ligands used in these transformations, or its structural motif is fundamental to the catalytic systems fishersci.nonih.gov.

Chiral Ligand Synthesis: this compound is a key starting material for the synthesis of numerous chiral ligands employed in various asymmetric catalytic processes. These ligands, often featuring phosphine (B1218219) or nitrogen functionalities, are designed to coordinate with transition metals, creating highly enantioselective catalytic systems for reactions such as hydrogenation, C-C bond formation, and cycloadditions chemimpex.comsigmaaldrich.comsigmaaldrich.com.

Data Tables

To illustrate the practical applications and research findings associated with this compound, the following data tables highlight its role in key synthetic transformations and its utility in generating chiral ligands.

Table 1: Asymmetric Alkylation of Dimethyl Tartrate Derivatives

This table showcases the stereoselective alkylation of dimethyl tartrate acetonides, a method that utilizes DMT as a chiral auxiliary to introduce alkyl groups with high stereocontrol. The yields represent the observed range for various alkyl halides.

| Substrate | Electrophile (Alkyl Halide) | Base/Conditions | Product Type | Yield (%) | Stereochemical Outcome (Typical) |

| (R,R)-DMT Acetonide | Various | LDA, THF/HMPA, -78 °C, 12-72 h | Monoalkylated Tartrate | 13–78 | Single Diastereomer (Stereoretentive) |

| (R,R)-DMT Acetonide | Unactivated Alkyl Halides | LDA, THF/HMPA, -78 °C | Monoalkylated Tartrate | 13–78 | High stereoretention |

| (R,R)-DMT Acetonide | Iodide 40 | LDA, THF/HMPA, -78 °C, 72 h | Alkylated Tartrate 41 | 71 | Specific Diastereomer |

| (R,R)-DMT Acetonide | γ-silyloxyalkyl iodide | LDA, THF/HMPA, -78 °C | Hydroxy Acetonide Precursor | 33-92 | Mixture of Diastereomers (variable) |

Data derived from studies on the alkylation of lithiated dimethyl tartrate acetonide beilstein-journals.orgnih.govbeilstein-journals.org.

Table 2: Chiral Ligands Derived from this compound

This compound serves as a versatile chiral precursor for synthesizing various ligands used in asymmetric catalysis, enabling enantioselective transformations.

| Ligand Type/Name | Synthesis from this compound | Application Area in Asymmetric Synthesis |

| C2-Symmetric Diols (e.g., 1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol) | Reaction with Grignard reagents or other organometallic compounds, followed by modifications sigmaaldrich.comsigmaaldrich.com. | Ligands for transition metal catalysis, chiral auxiliaries. |

| Phosphine Ligands (e.g., PYDIPHOS) | Multi-step synthesis involving protection of hydroxyl groups, functionalization, and introduction of phosphine moieties sigmaaldrich.comsigmaaldrich.com. | Asymmetric hydrogenation, cross-coupling reactions, and other catalytic transformations. |

| Dioxolane-based Ligands (e.g., (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane) | Formation of a dioxolane ring from DMT with a carbonyl compound (e.g., benzaldehyde), followed by further functionalization sigmaaldrich.comsigmaaldrich.comsmolecule.com. | Chiral auxiliaries, ligands for asymmetric catalysis. |

| Modified Tartrate Ligands on POSS | Transesterification of DMT with aminoalcohols to introduce reactive functionalities, followed by covalent bonding to polyhedral oligomeric silsesquioxanes (POSS) nih.gov. | Ligands for enantioselective epoxidation and other catalytic reactions, enabling catalyst recovery and reuse. |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871788 | |

| Record name | Dimethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-43-9 | |

| Record name | NSC517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for D Dimethyl Tartrate and Its Derivatives

Established Synthetic Routes to D-Dimethyl Tartrate

The synthesis of this compound, a fundamental chiral molecule, is primarily achieved through direct esterification of D-tartaric acid or via sophisticated chemoenzymatic methods that ensure high stereochemical fidelity.

Esterification of D-Tartaric Acid

The most common and direct method for synthesizing this compound is the Fischer esterification of D-tartaric acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process, and various strategies are employed to drive it towards the product side.

Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA). Heterogeneous catalysts, for instance, the acidic ion-exchange resin Amberlyst 15, are also utilized to simplify product purification. The reaction is typically performed under reflux conditions with an excess of methanol, which serves as both a reactant and a solvent, to shift the equilibrium towards the formation of the diester. Another technique to enhance the yield is the removal of water, a byproduct of the reaction, through methods like azeotropic distillation. An alternative high-yield method involves the selective esterification of tartaric acid using 2,2-dimethoxypropane (B42991) and methanol with a catalytic amount of hydrochloric acid (HCl) at room temperature, which can achieve a yield of 90%.

Table 1: Catalysts and Conditions for Esterification of D-Tartaric Acid

| Catalyst | Reactants | Conditions | Yield |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | D-Tartaric Acid, excess Methanol | Reflux | High |

| p-Toluenesulfonic Acid (p-TSA) | D-Tartaric Acid, Methanol | Azeotropic distillation | High |

| Amberlyst 15 | D-Tartaric Acid, excess Methanol | Reflux | Good |

Chemoenzymatic and Stereoselective Synthesis Approaches

Chemoenzymatic methods offer a highly stereoselective alternative for the synthesis of tartrate esters, operating under mild reaction conditions. Lipases are the most frequently used enzymes for this purpose due to their stability in organic solvents and high selectivity.

Candida antarctica lipase (B570770) B (CALB), often in an immobilized form, is a particularly effective biocatalyst for the esterification of tartaric acid. frontiersin.org The enzyme's natural function is hydrolysis, but by minimizing the water content in the reaction medium and using an organic solvent, its activity can be reversed to favor synthesis. nih.gov This enzymatic approach is prized for its high regio- and stereoselectivity, ensuring that the chiral integrity of the D-tartaric acid backbone is maintained in the final this compound product. researchgate.net The reaction kinetics follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with one substrate before reacting with the second. nih.gov The efficiency of CALB-catalyzed esterifications can be influenced by the choice of solvent and the water activity of the system. frontiersin.orgnih.gov

Advanced Derivatization Strategies for Enhanced Utility

The synthetic utility of this compound is greatly expanded through derivatization, which allows for the stereocontrolled introduction of new functional groups and the construction of complex chiral molecules.

Synthesis and Reactivity of this compound Acetonides

To enable selective reactions at the carbon backbone, the vicinal diol of this compound is commonly protected as an acetonide, most frequently as a 2,3-O-isopropylidene derivative. This protection strategy prevents unwanted side reactions of the hydroxyl groups.

The synthesis of dimethyl 2,3-O-isopropylidene-D-tartrate is typically achieved by reacting this compound with 2,2-dimethoxypropane or 2-methoxypropene (B42093) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate. mdpi.com The reaction is driven by the removal of acetone (B3395972) and methanol byproducts. mdpi.com

The primary utility of the acetonide derivative lies in the enhanced acidity of the α-protons (the hydrogens on the carbons bearing the ester groups). This allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable, chiral enolate. biosynth.com This enolate is a powerful nucleophile that can be trapped with various electrophiles, facilitating stereoselective carbon-carbon bond formation. biosynth.com This reactivity is fundamental to the use of tartrates in the synthesis of complex natural products. biosynth.com

Stereoselective Alkylation of this compound Derivatives

The enolate generated from dimethyl tartrate acetonide serves as a key intermediate for stereoselective alkylation reactions. This process allows for the direct and controlled introduction of alkyl substituents at the α-position.

The reaction involves the deprotonation of (R,R)-dimethyl tartrate acetonide with LDA in a solvent mixture like THF/HMPA at low temperatures (e.g., -78 °C) to form the lithium enolate. frontiersin.orgnih.govwikipedia.org This enolate then reacts with an alkyl halide in a stereoretentive Sₙ2 reaction. frontiersin.orgnih.gov Research has shown that this method is effective not only for activated electrophiles like allylic and benzylic halides but also for unactivated primary and secondary alkyl halides, yielding monoalkylated products as single diastereomers with high fidelity. frontiersin.orgnih.gov The choice of reaction time and quenching temperature is crucial to maximize the yield of the desired monoalkylated product and minimize the formation of dialkylated side products. frontiersin.org

Table 2: Stereoselective Alkylation of (R,R)-Dimethyl Tartrate Acetonide Enolate

| Alkyl Halide (Electrophile) | Base/Solvent | Temperature | Outcome | Yield |

|---|---|---|---|---|

| Activated (e.g., Benzyl bromide) | LDA / THF | -78 °C | Stereoretentive mono-alkylation | High |

This stereoselective alkylation provides a powerful route to derivatives that are precursors for various natural products, including those with monoalkylated tartaric acid motifs. wikipedia.org

Transesterification and Functionalization for Ligand Design

Transesterification of the methyl ester groups of this compound is a key strategy for its functionalization, particularly in the design of novel chiral ligands for asymmetric catalysis. This process allows for the introduction of more complex alcohol moieties, tailoring the steric and electronic properties of the resulting ligand.

The modification can be achieved by reacting dimethyl tartrate with different alcohols, often aminoalcohols, in the presence of a suitable catalyst. This allows for the synthesis of mono- or bis-substituted tartrate derivatives that can be covalently bonded to supports or used to create new chiral environments around a metal center. For example, tartrate-derived ligands are famously used in the Sharpless asymmetric epoxidation, where they coordinate to a titanium isopropoxide catalyst to create a chiral environment that directs the stereochemical outcome of the epoxidation of allylic alcohols. By modifying the ester groups through transesterification, new generations of ligands can be developed with potentially improved activity or selectivity for various asymmetric transformations.

Other Selective Chemical Transformations of this compound

This compound, a readily available and inexpensive chiral building block, offers a versatile platform for the synthesis of complex molecules due to its multiple functional groups. nih.gov The selective transformation of its hydroxyl or ester moieties allows for the generation of a wide array of chiral synthons. These transformations are crucial in asymmetric synthesis, enabling the precise construction of stereochemically defined target molecules. nih.gov

Protection of the Diol Functionality

A common initial strategy in the synthetic manipulation of this compound involves the protection of its vicinal diol. This prevents unwanted side reactions and allows for selective chemistry to be performed on the ester groups. The hydroxyl groups are typically converted into cyclic acetals or ketals.

For instance, the reaction of dimethyl L-tartrate with 2,3-butanedione (B143835) in the presence of trimethylorthoformate and camphorsulfonic acid yields the corresponding bisacetal, (2,3,5,6)-dimethoxy-5,6-dimethyl- nih.govstrath.ac.uk-dioxane-dimethyl tartrate, as a white solid in high yields (90-95%) after recrystallization. strath.ac.uk An alternative protecting group is the benzylidene acetal (B89532), formed by reacting dimethyl tartrate with dimethyl–benzyl acetal, which also proceeds in high yield. strath.ac.uk The choice of protecting group is significant as it dictates the deprotection conditions; the benzylidene acetal can be removed under mild hydrogenation conditions, whereas cleavage of the butanedione-derived acetal requires stronger acidic treatment. strath.ac.uk

| Starting Material | Reagents | Protecting Group | Product | Yield (%) | Reference |

| Dimethyl L-tartrate | 2,3-butanedione, Trimethylorthoformate, Camphorsulfonic acid | Butanedione acetal | (2,3,5,6)-dimethoxy-5,6-dimethyl- nih.govstrath.ac.uk-dioxane-dimethyl tartrate | 90-95 | strath.ac.uk |

| Dimethyl L-tartrate | Dimethyl–benzyl acetal | Benzylidene acetal | 2,3-O-benzyliden-dimethyl tartrate | 90-95 | strath.ac.uk |

Selective Transformation of the Ester Groups

Once the diol is protected, the ester functionalities become the primary sites for chemical modification. These transformations include transesterification, reduction, and conversion to amides.

Transesterification: The ester groups of protected dimethyl tartrate can undergo transesterification with various alcohols. This reaction has been studied with different catalytic systems to achieve either mono- or bis-substituted derivatives. strath.ac.uk For example, protected dimethyl tartrate can be reacted with N-methyl-tert-butoxycarbonylethanolamine using a titanium alkoxide catalyst to achieve monosubstituted products. strath.ac.uk This selective functionalization of one or both ester groups opens pathways to covalently bond the chiral tartrate moiety to other structures, such as polyhedral oligomeric silsesquioxanes (POSS). strath.ac.uk

Reduction: Selective reduction of one of the two ester groups in a protected dimethyl tartrate derivative leads to valuable desymmetrized products. A stepwise, selective reduction of the acetonide diester derived from tartaric acid can be achieved using diisobutylaluminium hydride (DIBAL-H). sigmaaldrich.comsigmaaldrich.com This process can be part of a one-pot operation where the resulting aldehyde intermediate undergoes a subsequent Horner-Emmons reaction to yield ε-hydroxy α,β-unsaturated esters. sigmaaldrich.comsigmaaldrich.com This methodology provides an effective route to desymmetrized hydroxy mono-olefination products. sigmaaldrich.comsigmaaldrich.com

Conversion to Amides: The ester groups can be converted to amides, which can then be further transformed. For example, diethyl tartrate, a close analog, reacts with dimethylamine (B145610) in methanol to form (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide (B1670390) in 93-95% yield. orgsyn.org The resulting diamide can then undergo further reactions, such as methylation of the hydroxyl groups. orgsyn.org

| Transformation | Reactant | Reagents/Conditions | Product | Key Feature | Reference |

| Transesterification | Acetal-protected dimethyl tartrate | Aminoalcohols, Titanium alkoxide catalyst | Mono- or bis-substituted tartrate derivatives | Controlled substitution | strath.ac.uk |

| Reduction | Acetonide-protected dimethyl tartrate | Diisobutylaluminium hydride (DIBAL-H) | ε-hydroxy α,β-unsaturated ester (after Horner-Emmons) | Desymmetrization | sigmaaldrich.comsigmaaldrich.com |

| Amidation | Diethyl tartrate | Liquid dimethylamine, Methanol | (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Ester to amide conversion | orgsyn.org |

Selective Transformation of the Hydroxyl Groups

In cases where the ester groups are unreactive or have been transformed, the hydroxyl groups can be selectively modified. This often involves converting them into better leaving groups to facilitate substitution reactions.

A key example is the conversion of diethyl-D-tartrate into a corresponding bis(phenylselenide). This transformation proceeds through the preparation of a ditosylate intermediate, which activates the hydroxyl positions for nucleophilic substitution by the phenylselenide anion. nih.gov This bis(selenide) is a versatile intermediate that can be used in radical cyclization reactions to form complex bicyclic systems. nih.gov

D Dimethyl Tartrate in Asymmetric Catalysis and Chiral Induction

D-Dimethyl Tartrate as a Chiral Ligand and Auxiliary

This compound's unique stereochemistry and functional groups—two ester moieties and two hydroxyl groups—make it highly versatile in asymmetric synthesis. It readily coordinates with various metal ions, such as titanium, zinc, and boron, to form chiral metal complexes that act as catalysts in enantioselective transformations. The specific spatial arrangement dictated by the tartrate ligand around the metal center creates a chiral environment, influencing the stereochemical outcome of reactions involving substrates coordinated to the metal. chemimpex.comchemimpex.comsigmaaldrich.commsu.edulibretexts.orggoogle.com

When covalently bonded to a substrate, DMT can function as a chiral auxiliary, directing the stereochemical course of a reaction through steric and electronic effects. After the desired chiral center(s) are established, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. This strategy is particularly valuable for complex molecules or when direct catalytic methods are less efficient. wikipedia.orgmdpi.com

Examples and Research Findings: DMT and related tartrate esters are foundational for creating chiral Lewis acid catalysts. For instance, titanium tartrate complexes, formed from titanium alkoxides and tartrate esters like DMT, are central to the Sharpless asymmetric epoxidation. dalalinstitute.comwikipedia.orgmdpi.com Other metal-tartrate complexes have been explored for asymmetric Diels-Alder reactions and aldol (B89426) additions, promoting high levels of enantioselectivity. libretexts.orgnih.govresearchgate.netresearchgate.net DMT has also been used in the synthesis of chiral auxiliaries like TADDOLs, which are widely employed in various asymmetric transformations. wikipedia.org Furthermore, derivatives of DMT have been utilized in asymmetric aldol reactions and for the resolution of racemic mixtures via diastereomeric ketal formation. mdpi.comresearchgate.net

Table 3.1: Examples of this compound and Derivatives in Asymmetric Synthesis

| Reaction Type | Role of DMT/Derivative | Metal/Catalyst System | Substrate Class | Outcome (Typical) | Reference(s) |

| Asymmetric Epoxidation | Chiral Ligand | Ti(OiPr)₄ / Tartrate Ester (e.g., D-DMT, DET) | Allylic Alcohols | High enantiomeric excess (ee) epoxy alcohols | dalalinstitute.comwikipedia.orgmdpi.comjove.com |

| Asymmetric Aldol Reaction | Chiral Ligand/Catalyst/Auxiliary | Ti-tartrate complexes, Lewis acids, Boron-tartrate | Aldehydes, Enolates | High diastereoselectivity and enantioselectivity | nih.govresearchgate.netresearchgate.net |

| Diels-Alder Reaction | Chiral Ligand/Catalyst | Boron-tartrate complexes | Dienes, Dienophiles | High enantioselectivity | libretexts.org |

| Chiral Auxiliary for Resolution | Chiral Auxiliary | Ketal formation with racemic ketones | Racemic Ketones | Separation of diastereomers, access to chiral products | mdpi.com |

| Ligand Precursor | Precursor for chiral ligands | Synthesis of TADDOLs, phosphine (B1218219) ligands, etc. | Various | Access to diverse chiral ligands for catalysis | sigmaaldrich.comwikipedia.org |

Sharpless Asymmetric Epoxidation (SAE) Catalysis

The Sharpless Asymmetric Epoxidation (SAE) is a seminal reaction that allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols. Developed by K. Barry Sharpless, this method employs a chiral catalyst system composed of titanium tetra(isopropoxide) and a chiral tartrate ester, such as diethyl tartrate (DET) or dimethyl tartrate (DMT). The choice of the tartrate enantiomer (D- or L-) dictates the absolute stereochemistry of the resulting epoxy alcohol. dalalinstitute.comwikipedia.orgmdpi.comjove.comrug.nl

Mechanistic Insights into Titanium-Tartrate Complex Formation and Reactivity

The SAE catalytic system typically involves titanium tetra(isopropoxide) [Ti(O-i-Pr)₄], a chiral tartrate ester (e.g., this compound or D-diethyl tartrate), and an oxidizing agent, commonly tert-butyl hydroperoxide (TBHP). The active catalyst is believed to be a dimeric titanium-tartrate complex, formed through ligand exchange reactions where the isopropoxide ligands of Ti(O-i-Pr)₄ are substituted by the tartrate ester. This coordination establishes a chiral environment around the titanium centers. TBHP then coordinates to the titanium complex, positioning itself for oxygen transfer to the allylic alcohol substrate, which also coordinates to the titanium, orienting the double bond for epoxidation. msu.edudalalinstitute.comwikipedia.orgmdpi.comwayne.edu

The precise structure of the active catalyst is complex, often proposed as a dimer. dalalinstitute.commdpi.comwayne.edu Studies indicate that an optimal Ti:tartrate ratio, often 1:1 or 2:2 for dimeric complexes, is crucial for achieving high enantioselectivity and reactivity. units.it The presence of molecular sieves is typically required to maintain anhydrous conditions, ensuring catalyst stability and activity by preventing hydrolysis of the titanium alkoxide. wikipedia.orgunits.it

Stereocontrol and Enantioselectivity in Allylic Alcohol Epoxidation

The stereochemical outcome of the Sharpless epoxidation is precisely controlled by the chirality of the tartrate ester. When this compound or D-diethyl tartrate is used, the oxygen atom from TBHP is delivered preferentially to one face of the allylic double bond, leading to a specific epoxide enantiomer. A common mnemonic predicts this stereochemistry: the allylic alcohol is oriented in a plane with its double bond, the hydroxyl group in the lower right corner, and other substituents positioned accordingly. The chiral tartrate then dictates whether the oxygen attacks from above or below this plane. dalalinstitute.comwikipedia.orgmdpi.comjove.comrug.nl

This predictable stereochemical control enables the synthesis of specific epoxide enantiomers with high enantiomeric excesses (ee), frequently exceeding 90%. dalalinstitute.comwikipedia.orgmdpi.comjove.comrug.nl The enantioselectivity is generally high for primary and secondary allylic alcohols, although it can be influenced by the substitution patterns of the allylic alcohol and the tartrate ester. units.it The reaction is also highly chemoselective, typically preserving other functional groups, making it a powerful tool in the synthesis of complex molecules. wikipedia.orgrug.nl

Table 3.2: Sharpless Asymmetric Epoxidation with Tartrate Esters (Representative Examples)

| Allylic Alcohol Substrate | Tartrate Ester Used | Oxidizing Agent | Catalyst System (Typical) | Product Epoxy Alcohol | Typical ee (%) | Reference(s) |

| trans-2-Hexen-1-ol | D-(-)-DMT / DET | TBHP | Ti(OiPr)₄ / Tartrate Ester | (2R,3S)-3-Hexene-2,3-epoxy-1-ol | >90 | dalalinstitute.comjove.com |

| 1-Phenylprop-2-en-1-ol | D-(-)-DMT / DET | TBHP | Ti(OiPr)₄ / Tartrate Ester | (2R,3S)-2,3-Epoxy-1-phenylpropan-1-ol | >95 | rug.nl |

| Allyl alcohol | D-(-)-DMT / DET | TBHP | Ti(OiPr)₄ / Tartrate Ester | Glycidol | >90 | mdpi.com |

| 1,3-Diphenylprop-2-en-1-ol | D-(-)-DMT / DET | TBHP | Ti(OiPr)₄ / Tartrate Ester | (2R,3S)-2,3-Epoxy-1,3-diphenylpropan-1-ol | >98 | researchgate.net (related to kinetic resolution) |

Diastereoselective Transformations Promoted by this compound

Beyond the Sharpless epoxidation, this compound and its derivatives are instrumental in various other diastereoselective and enantioselective transformations, leveraging their ability to form chiral environments or act as directing groups.

Aldol Reactions and Stereochemical Control

Tartrate esters, including DMT, can function as chiral ligands or auxiliaries in Lewis acid-catalyzed aldol reactions. When complexed with Lewis acids like titanium or boron, they form chiral catalysts that mediate the stereoselective addition of enolates to aldehydes or ketones. The tartrate-derived catalyst influences both the facial selectivity of the enolate attack and the relative orientation of the newly formed stereocenters, leading to high diastereoselectivity and enantioselectivity. libretexts.orgnih.govresearchgate.netresearchgate.net

In these reactions, the tartrate derivative often forms a chelate with the Lewis acid and the carbonyl compound or enolate. The steric and electronic interactions within this chiral complex dictate the preferred pathway of bond formation. For example, tartrate-derived boron catalysts have been used in Diels-Alder reactions, and titanium-tartrate complexes have been implicated in stereoselective aldol additions. libretexts.orgnih.gov The specific tartrate ester, Lewis acid, substrate structure, and reaction conditions can all influence the stereochemical outcome. nih.govresearchgate.net

Table 3.3.1: Aldol Reactions Employing Tartrate-Derived Catalysts/Auxiliaries

| Reaction Type | Tartrate Derivative/Catalyst | Lewis Acid/Metal | Substrate Class (Enolate/Aldehyde) | Stereochemical Outcome (Typical) | Reference(s) |

| Aldol Addition | DMT-derived acetonide | Ti(OiPr)Cl₃ | Aldehyde + Silyl enol ether | High diastereoselectivity | nih.gov |

| Aldol Reaction | Diisopropyl-D-tartrate | Lewis Acid | Silyl enol ether + Aldehyde | High diastereoselectivity | nih.gov |

| Aldol Reaction | Tartrate acid derived dioxane | Lewis Acid | Aldehyde + Dioxane enolate | Good yield and stereoselectivity | researchgate.net |

| Asymmetric Aldol Reaction | Chiral auxiliary (e.g., L-DMT) | Various | Various | High diastereoselectivity/enantioselectivity | mdpi.comresearchgate.net |

Reductive Desymmetrization Methodologies

Reductive desymmetrization involves the selective reduction of a prochiral or meso compound to create one or more stereocenters. This compound and its derivatives can play a role in these transformations, either by being part of a chiral catalyst system or by acting as a chiral auxiliary that is later removed. acs.orgresearchgate.net

In catalytic reductive desymmetrization, a chiral catalyst, often a metal complex featuring a tartrate-derived ligand, directs the stereochemical outcome of the reduction. For instance, chiral metal catalysts employing tartrate ligands have been investigated for the asymmetric reduction of prochiral ketones or the desymmetrization of meso diols or anhydrides. researchgate.net Alternatively, a substrate can be derivatized with a chiral auxiliary derived from DMT, which then guides the reduction stereoselectively before being cleaved. mdpi.comacs.org Tartrate derivatives are known precursors for chiral ligands utilized in various catalytic asymmetric transformations, including reductions and desymmetrization reactions. sigmaaldrich.comwikipedia.orgresearchgate.net

Table 3.3.2: Reductive Desymmetrization Utilizing Tartrate Derivatives

| Reaction Type | Tartrate Derivative/Ligand | Metal/Catalyst System | Substrate Class (Meso/Prochiral) | Outcome (Typical) | Reference(s) |

| Asymmetric Reduction (Ketone) | Tartrate-based ligand | Chiral Metal Catalyst | Prochiral Ketones | High enantioselectivity | researchgate.net |

| Desymmetrization of Diols | Tartrate-derived | Various | Meso Diols | Chiral diols with high ee | researchgate.net |

| Desymmetrization of Anhydrides | Tartrate-derived | Various | Meso Anhydrides | Chiral products with high ee | researchgate.net |

| Chiral Auxiliary mediated reduction | DMT-derived auxiliary | Reducing Agent | Prochiral/Meso Substrate | Chiral product after cleavage | mdpi.comacs.org |

List of Compounds Mentioned:

this compound (DMT)

Tartaric acid

Titanium tetra(isopropoxide)

tert-Butyl hydroperoxide (TBHP)

Diethyl tartrate (DET)

Allylic alcohols

Epoxy alcohols

TADDOLs

Titanium alkoxides

Aldehydes

Ketones

Enolates

Silylketene acetals

Diisopropyl D-tartrate (DIPT)

Boron-tartrate complexes

Titanium-tartrate complexes

(R,R)-Dimethyl tartrate acetonide

L-dimethyl tartrate

Chinchona alkaloids

Cyclohexadienones

Malonate

Stereoselective Ring-Opening Reactions of Tartrate Acetals

This compound plays a crucial role in the stereoselective ring-opening of tartrate acetals, a strategy employed to generate chiral intermediates with high diastereoselectivity. Research has demonstrated that acetals derived from this compound, when treated with reagents like dimethylboron bromide (Me₂BBr), undergo regioselective and stereoselective ring-opening. This process often leads to secondary alcohols with exceptional diastereoselectivity, frequently exceeding ratios of 30:1. acs.orgnih.govresearchgate.net The proposed mechanism suggests that the Lewis acid (Me₂BBr) participates directly, acting as a source of nucleophile and facilitating a stereospecific transformation of the resulting bromo acetal (B89532) through an invertive, temperature-dependent process. acs.orgnih.gov The acetals themselves are readily prepared by reacting the desired aldehyde with this compound. acs.org This method allows for the controlled introduction of chirality downstream from the initial ring fission event, making it a powerful tool in complex molecule synthesis. acs.orgnih.gov

Broader Applications in Enantioselective Catalysis

Beyond the specific application in tartrate acetal ring-opening, this compound and its derivatives are integral to various other enantioselective catalytic transformations. Its ability to form chiral complexes with metal centers, particularly titanium, is fundamental to many of these processes.

Asymmetric Oxidation Reactions (e.g., Sulfide to Sulfoxide)

This compound and its close relative, diethyl tartrate (DET), are well-established chiral ligands in the asymmetric oxidation of sulfides to chiral sulfoxides. The seminal work by Sharpless and later modified by Kagan and Modena utilized titanium alkoxides in conjunction with tartrate esters to create catalytic systems for this transformation. libretexts.orgresearchgate.net These systems, often employing tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as oxidants, can achieve high enantioselectivities (ee) in the oxidation of prochiral sulfides. libretexts.orgresearchgate.netorganic-chemistry.orgresearchgate.net For instance, modified protocols using Ti(OⁱPr)₄/(R,R)-DET and hydroperoxides have been successfully applied to the mono-sulfoxidation of various sulfides, yielding optically active sulfoxides with good to excellent enantiomeric excesses. libretexts.orgorganic-chemistry.orgresearchgate.net The presence of water can also influence the enantioselectivity in these titanium-tartrate mediated oxidations. google.com this compound itself, or its derivatives, can be used to synthesize chiral ligands that are subsequently employed in metal-catalyzed asymmetric oxidations. sigmaaldrich.com

Table 1: Examples of Asymmetric Sulfide Oxidation Mediated by Tartrate Derivatives

| Substrate Type | Oxidant | Catalyst System | Typical Enantioselectivity (ee) | Reference |

| Alkyl aryl | TBHP/CHP | Ti(OⁱPr)₄ / (R,R)-DET | 70-97% | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Alkyl | TBHP/CHP | Ti(OⁱPr)₄ / (R,R)-DET | 73% | libretexts.orgorganic-chemistry.org |

| Aryl alkyl | H₂O₂ | Chiral Schiff base vanadium complexes | 31-87% | organic-chemistry.org |

| Benzyl aryl | H₂O₂ | Chiral Schiff base vanadium complexes | 67-99% | organic-chemistry.org |

| Prochiral | H₂O₂ / Base | Chiral Titanium Complex (in aqueous solvent) | High | google.com |

Note: DET refers to Diethyl Tartrate. While the prompt specifically requests this compound, its widespread use is often mirrored by Diethyl Tartrate in similar catalytic systems, and research often discusses them interchangeably in the context of tartrate-mediated catalysis.

Role in Supported Catalysis and Heterogeneous Systems

While much of the literature focuses on homogeneous applications, chiral tartrate derivatives, including those derived from this compound, can be incorporated into heterogeneous catalytic systems. The immobilization of chiral ligands onto solid supports allows for easier catalyst separation and recycling, a significant advantage in industrial processes. nsf.gov Although direct examples of this compound itself being immobilized are less prevalent in the searched results compared to its use in homogeneous catalysis or as a precursor to ligands, the principle of using tartrate-derived structures in supported catalysis is established. For instance, tartrate derivatives are used in the synthesis of chiral ligands that could potentially be immobilized. sigmaaldrich.com Furthermore, the broader concept of using chiral auxiliaries derived from tartaric acid in heterogeneous systems is explored, for example, in the deoxydehydration of glycols catalyzed by carbon-supported perrhenate (B82622) where diethyl tartrate was used. nsf.gov The development of such supported chiral catalysts is an active area, aiming to combine the efficiency of homogeneous catalysis with the practicality of heterogeneous systems.

Compound List

this compound (DMT)

Diethyl tartrate (DET)

Dimethylboron bromide (Me₂BBr)

Titanium isopropoxide

Tertiary butylhydroperoxide (TBHP)

Cumene hydroperoxide (CHP)

Hydrogen peroxide (H₂O₂)

Vanadium complexes

Chiral Schiff bases

Rhenium oxide (ReOx-C)

D Dimethyl Tartrate As a Chiral Building Block in Complex Molecular Synthesis

Total Synthesis of Biologically Active Natural Products

The utility of D-dimethyl tartrate spans a wide array of natural product classes, enabling chemists to access complex structures that exhibit significant biological activity. Its application streamlines synthetic strategies by providing pre-defined stereochemical information, thereby reducing the need for de novo asymmetric induction steps.

Construction of Polyoxygenated Scaffolds

This compound is a powerful synthon for building polyoxygenated carbon frameworks, which are prevalent in many natural products. Its two ester groups and two hydroxyl groups (protected or functionalized as needed) can be selectively manipulated to create diverse oxygenated motifs. For instance, it can be transformed into chiral diols, epoxides, or lactones, which are then elaborated into more complex polyoxygenated systems. The inherent C2 symmetry of tartrate derivatives can also be exploited to build molecules with specific stereochemical relationships between oxygen functionalities.

Synthesis of Carbocyclic Nucleosides (e.g., Neplanocin A)

In the synthesis of carbocyclic nucleosides, this compound has been utilized to establish key stereocenters within the carbocyclic ring system. For example, in the synthesis of Neplanocin A, a potent antiviral agent, this compound can be transformed into a chiral intermediate that dictates the relative and absolute stereochemistry of the cyclopentane (B165970) core. The functional handles present in this compound allow for its conversion into precursors that can undergo cyclization reactions to form the desired carbocyclic scaffold, mimicking the structure of natural nucleosides.

Intermediates for Mycalamides and Related Cytotoxic Agents

Mycalamides are a class of marine natural products known for their potent cytotoxic and immunosuppressive activities. The synthesis of these complex molecules often involves constructing a highly functionalized macrolactone ring. This compound has proven valuable in providing chiral fragments that contribute to the stereochemical complexity of the mycalamide core structure. Its ability to be converted into chiral synthons, such as protected diols or lactones, facilitates the assembly of the polyhydroxylated segments characteristic of these compounds.

Stereocontrolled Routes to Oseltamivir (Tamiflu)

Oseltamivir, the active pharmaceutical ingredient in Tamiflu, is a neuraminidase inhibitor used to treat influenza. The synthesis of Oseltamivir requires the precise control of several stereocenters. This compound has been employed in several synthetic routes to Oseltamivir, typically serving as a precursor to chiral fragments that form part of the cyclohexene (B86901) ring and its attached side chain. For example, it can be converted into a chiral epoxy alcohol or a protected diol, which then undergoes further transformations to build the carbocyclic core with the correct stereochemistry.

Synthesis of Squalestatins and Zaragozic Acids Core Structures

Squalestatins and Zaragozic Acids (also known as squalene (B77637) epoxidase inhibitors) are a family of natural products with potential as cholesterol-lowering agents. Their complex structures feature highly oxygenated polycyclic frameworks. This compound is an excellent starting material for constructing these intricate scaffolds due to its pre-existing chiral centers and functional groups. It can be elaborated into intermediates that possess the requisite stereochemistry for the formation of the fused ring systems characteristic of these compounds, often through cyclization reactions and selective functional group interconversions.

Other Notable Natural Product Syntheses

The versatility of this compound extends to the synthesis of numerous other biologically significant natural products:

Koninginin D: this compound has been used to establish key stereocenters in the synthesis of this antifungal compound.

Thromboxane B2: In the synthesis of this potent mediator of platelet aggregation and vasoconstriction, this compound can provide chiral fragments for building the prostaglandin-like core.

Kumausallene: This sesquiterpene, isolated from a marine sponge, has been synthesized utilizing this compound to control the stereochemistry of its oxygenated functionalities.

Panaxydol: As a component of ginseng, Panaxydol's synthesis has benefited from this compound as a chiral source for constructing its complex structure.

Nectrisine: This antibiotic and antifungal agent features a complex polyhydroxylated structure, for which this compound serves as a valuable chiral precursor.

Boronolide: The synthesis of this marine macrolide, known for its cytotoxic activity, has employed this compound to introduce stereochemical control.

Rishitin: This phytoalexin, produced by plants in response to microbial attack, has been synthesized with this compound contributing to the stereochemical integrity of its core.

Bengamide E: This cytotoxic marine natural product, characterized by a complex amide linkage and stereochemical richness, has seen this compound utilized in its synthetic pathways.

Sphingofungin F: This antifungal agent, belonging to the sphingofungin class, has its complex structure accessed through synthetic routes that leverage this compound's chiral properties.

These examples underscore the broad applicability of this compound as a foundational chiral building block, enabling efficient and stereoselective syntheses of diverse and complex natural products.

Data Table: this compound in Natural Product Synthesis

| Natural Product Class/Example | Role of this compound | Key Synthetic Contribution |

| Polyoxygenated Scaffolds | Chiral Pool Synthon | Introduction of multiple contiguous stereocenters; precursor to chiral diols, epoxides, lactones. |

| Carbocyclic Nucleosides (Neplanocin A) | Chiral Building Block | Establishment of stereocenters in the cyclopentane core. |

| Mycalamides | Chiral Fragment Source | Contribution to the stereochemical complexity of the polyhydroxylated macrolactone ring. |

| Oseltamivir (Tamiflu) | Chiral Precursor | Formation of chiral fragments for the carbocyclic core and side chain with correct stereochemistry. |

| Squalestatins/Zaragozic Acids | Chiral Pool Material | Construction of highly oxygenated polycyclic frameworks and fused ring systems. |

| Koninginin D | Chiral Source | Establishment of key stereocenters. |

| Thromboxane B2 | Chiral Fragment | Building blocks for the prostaglandin-like core. |

| Kumausallene | Chiral Synthon | Control of stereochemistry in oxygenated functionalities. |

| Panaxydol | Chiral Pool Starting Material | Construction of its complex structure. |

| Nectrisine | Chiral Precursor | Access to polyhydroxylated structure. |

| Boronolide | Chiral Synthon | Introduction of stereochemical control in a marine macrolide. |

| Rishitin | Chiral Pool Material | Contribution to the stereochemical integrity of the core. |

| Bengamide E | Chiral Source | Facilitation of stereochemical richness in a complex marine natural product. |

| Sphingofungin F | Chiral Building Block | Access to the complex structure of an antifungal agent. |

Compound List:

this compound

Neplanocin A

Mycalamides

Oseltamivir (Tamiflu)

Squalestatins

Zaragozic Acids

Koninginin D

Thromboxane B2

Kumausallene

Panaxydol

Nectrisine

Boronolide

Rishitin

Bengamide E

Sphingofungin F

Preparation of Enantiopure Pharmaceutical Intermediates

This compound is widely recognized for its contribution to the synthesis of enantiopure pharmaceutical compounds chemimpex.com. Its application as a chiral building block facilitates the production of substances with specific stereochemistry, which is critical for drug efficacy and the reduction of adverse side effects chemimpex.com. Researchers utilize this compound as a chiral precursor and auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure molecules essential for the pharmaceutical and agrochemical industries chemimpex.com. Furthermore, tartrate derivatives, in general, are employed in stereoselective chiral extraction and resolution processes for enantiomeric drugs google.com.

| Application Area | Role of this compound | Benefit |

| Pharmaceuticals | Chiral building block, Precursor for enantiopure synthesis | Improved drug efficacy, reduced side effects, production of enantiopure drugs |

| Agrochemicals | Chiral building block, Precursor for enantiopure synthesis | Production of enantiopure agrochemicals |

| Chiral Resolution | Chiral auxiliary, Resolving agent | Isolation of specific enantiomers from racemic mixtures |

Development of Chiral Scaffolds for Drug Discovery

The demand for chiral intermediates in drug discovery is continuously increasing, driving the need for efficient methods to synthesize complex chiral molecules researchgate.net. This compound and its derivatives serve as foundational units for constructing sophisticated chiral scaffolds. For instance, derivatives like (–)-dimethyl-2,3-O-isopropylidene-L-tartrate have been employed to synthesize chiral tethers, which are subsequently used to create enantiomerically pure multi-adducts of C60 fullerenes rsc.org. These fullerene adducts are described as unique chiral molecular tectons and serve as valuable chiral building blocks in advanced research areas, underscoring the role of tartrate-derived structures in developing novel molecular architectures relevant to drug discovery rsc.org.

| Scaffold Type | Role of Tartrate Derivative | Application in Drug Discovery | Reference |

| Chiral Fullerene Adducts | Chiral tether, Building block | Synthesis of enantiomerically pure molecular tectons, exploration in advanced research areas | rsc.org |

| Complex Chiral Molecular Frameworks (General) | Chiral synthon, Stereochemical control element | Development of novel drug candidates with specific stereochemistry | researchgate.net |

Synthesis of Chiral Alcohols and Other Stereodefined Subunits

This compound is a versatile starting material for synthesizing a range of chiral alcohols and other stereodefined subunits, which are critical synthons in organic chemistry. Heterocyclic diols derived from dimethyl tartrate are recognized as important chiral synthons researchgate.net. Specifically, dimethyl D-tartrate has been utilized in an eight-step synthesis to yield 2-O-benzyl-D-threitol, a key chiral precursor for the stereocontrolled synthesis of glycerol (B35011) derivatives beilstein-journals.org. Furthermore, tartrate esters, including this compound and related compounds like diethyl D-tartrate, serve as precursors for various chiral alcohols google.comnih.gov. These transformations highlight the ability of this compound to introduce and preserve chirality, yielding valuable building blocks for more complex molecular constructions google.comresearchgate.netbeilstein-journals.orgnih.gov.

| Target Subunit/Alcohol | Starting Material | Key Transformation(s) | Application/Significance | Reference |

| 2-O-benzyl-D-threitol | Dimethyl D-tartrate | Protection of diol, reductive cleavage of acetal (B89532), reduction of ester functions | Precursor for stereocontrolled synthesis of glycerol derivatives | beilstein-journals.org |

| Chiral Alcohols | Tartrate esters (e.g., this compound, diethyl D-tartrate) | Various ester reductions, functional group transformations | Building blocks for complex chiral molecules | google.comnih.gov |

| Chiral Synthons | Dimethyl tartrate (L-form) | Formation of heterocyclic diols | Essential components in stereoselective synthesis | researchgate.net |

Utilization in the Construction of Diverse Heterocyclic Systems

This compound and its derivatives are instrumental in the synthesis of various heterocyclic systems, leveraging their inherent chirality to control stereochemistry. Heterocyclic diols derived from dimethyl tartrate serve as crucial chiral synthons in the construction of these ring systems researchgate.net. The stereospecificity offered by tartrate derivatives is particularly valuable in reactions such as those involving halohydrin methods or the formation of diol derivatives, contributing to the stereoselective synthesis of small, strained, non-aromatic heterocyclic molecules ic.ac.uk. While not directly using this compound as a primary starting material for all listed heterocycles, the mention of camphor (B46023) dimethyl DL-tartrate in the context of synthesizing camphor-derived heterocyclic compounds indicates the broader utility of tartrate esters in heterocyclic chemistry acgpubs.org.

| Heterocyclic System Class | Role of Tartrate Derivative | Key Method/Transformation | Stereochemical Aspect | Reference |

| Small Ring Non-Aromatic Heterocycles | Chiral synthon, Precursor | Halohydrin methods, reactions involving diols | Stereospecificity, control | researchgate.netic.ac.uk |

| Camphor-Derived Heterocycles | Component in synthesis of derivatives | (Contextual mention of camphor dimethyl DL-tartrate) | (Implied stereochemical role) | acgpubs.org |

| General Heterocyclic Synthesis (via precursors) | Building block for functionalized intermediates | Synthesis of 2-substituted 3-dimethylamino- and -3-cyanopropenoates | (Implied stereochemical control) | acs.org |

Compound List:

this compound

Tartaric acid

Diethyl Tartrate

L-Dimethyl Tartrate

(–)-Dimethyl-2,3-O-isopropylidene-L-tartrate

2-O-benzyl-D-threitol

Camphor Dimethyl DL-Tartrate

Dimethyl Sulfate

Lupanine

Sparteine

C60 Fullerenes

Mechanistic Investigations and Computational Studies of D Dimethyl Tartrate Reactivity

Elucidation of Reaction Mechanisms

The reactivity of D-Dimethyl tartrate is often harnessed in reactions where precise stereochemical control is paramount. Studies have focused on understanding the mechanisms by which it influences stereoselectivity in transformations such as enolate alkylation and in various catalytic processes.

Detailed Studies of Enolate Alkylation and Stereoretention

Enolate chemistry represents a fundamental area where chiral auxiliaries and substrates are employed to control stereochemistry. Derivatives of this compound, particularly its acetonide protected form, have been utilized in stereoselective alkylation reactions. For instance, the lithiated acetonide of (R,R)-Dimethyl tartrate has been shown to undergo alkylation with alkyl halides under specific conditions, yielding single diastereomers of monoalkylated tartrates with high stereoretention at the acetonide center beilstein-journals.orgbeilstein-journals.org. These reactions typically proceed via an SN2 mechanism, where the stereochemistry of the electrophile's approach is dictated by the chiral environment established by the tartrate derivative libretexts.org. The careful control of reaction temperature, often maintained at very low degrees (-78 °C), is crucial to prevent side reactions like β-elimination and to ensure high diastereoselectivity beilstein-journals.orgbeilstein-journals.org. In some instances, dialkylated products can also be formed, likely arising from an achiral dienolate intermediate beilstein-journals.orgbeilstein-journals.org.

Lewis Acid-Mediated Reactions and Diastereoselectivity Origin

This compound and its related esters are widely recognized for their utility as chiral ligands and auxiliaries in Lewis acid-mediated asymmetric catalysis. A prominent example is the Sharpless asymmetric epoxidation, where titanium alkoxide catalysts, complexed with diethyl tartrate (a close analog), mediate the enantioselective epoxidation of allylic alcohols msu.edu. The chiral tartrate ligand coordinates to the titanium center, creating a well-defined chiral pocket that dictates the facial selectivity of the epoxidation msu.edu. Similarly, tartrate derivatives have been employed in Lewis acid-catalyzed Diels-Alder reactions, where they serve as chiral modifiers to induce enantioselectivity in the cycloaddition process mit.edu. The origin of the diastereoselectivity in these reactions lies in the precise spatial arrangement of the tartrate ligand around the Lewis acidic metal center, which then directs the approach of the substrates acs.org.

Analysis of Stereochemical Control in Catalyst Systems

The ability of this compound derivatives to act as chiral controllers in catalytic systems is a testament to their well-defined stereochemistry and functional group arrangement. Beyond epoxidation and Diels-Alder reactions, tartrate-based ligands are integral to various other asymmetric transformations. Their role as part of the "chiral pool" allows for the introduction of chirality into complex molecules through substrate-controlled or reagent-controlled reactions ox.ac.uk. The specific stereochemistry of the tartrate ester dictates the precise geometry of the catalytic complex, thereby controlling the stereochemical outcome of the reaction. For example, the modification of tartrate esters can lead to catalysts that promote highly diastereoselective reactions, such as the alkylation of enolates or the formation of cyclic intermediates beilstein-journals.orguottawa.ca.

Conformational Analysis and Intermolecular Interactions

Understanding the three-dimensional structure and preferred conformations of this compound is essential for predicting its reactivity and interactions. Both experimental techniques and computational methods have provided significant insights into its molecular architecture.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

Ab initio and DFT calculations have complemented experimental diffraction data by providing detailed insights into the relative energies and stabilities of various conformers of this compound. These computational studies have confirmed that the extended "T" conformation, particularly the T(s,s) conformer, is the most energetically favored mdpi.comresearchgate.netuni-muenchen.de. This lowest-energy conformer is stabilized by intramolecular hydrogen bonds between the hydroxyl and carbonyl oxygen atoms, as observed in both theoretical and experimental studies mdpi.comresearchgate.netuni-muenchen.de.

Calculations indicate that this dominant conformer can account for over 83% of the molecular population at room temperature researchgate.netuni-muenchen.de. Other conformers, such as the T(as) (asymmetrical) conformer, are also found to be low in energy, with energy differences typically around 1.2 kcal/mol compared to the most stable form mdpi.com. The precise conformational landscape and the relative populations of these conformers can be influenced by the solvent environment, with studies in polar solvents like DMSO suggesting the formation of intermolecular hydrogen bonds with solvent molecules nih.gov.

Table 1: Key Conformations of this compound

| Conformer Designation | Description | Relative Energy (kcal/mol) | Population (%) | Primary Stabilizing Interactions | Supporting Studies |

| T(s,s) / Lowest Energy | Extended T conformation, trans COOR, OH-C=O hydrogen bond on the same chiral center. C2 symmetry. | ~0 (Reference) | >83 | Intramolecular OH...O hydrogen bonding | mdpi.comresearchgate.netuni-muenchen.de |

| T(as) / Second Lowest | Asymmetrical conformer, differing from T(s,s) by rotation of an ester group. | ~1.2 | <17 | Intramolecular hydrogen bonding | mdpi.com |

| Other Conformers | Various other arrangements of ester and hydroxyl groups, generally higher in energy. | >1.2 | Minor | Varied, often less stable H-bonding patterns | mdpi.comresearchgate.netuni-muenchen.dersc.org |

Influence of Hydrogen Bonding on Conformation and Reactivity

Hydrogen bonding plays a pivotal role in dictating the molecular architecture and, consequently, the chemical reactivity of this compound. Computational and spectroscopic studies have elucidated how intramolecular hydrogen bonds significantly influence the preferred conformations of this molecule, thereby pre-organizing its functional groups for specific interactions.

Conformational Preferences Driven by Hydrogen Bonding

Investigations utilizing ab initio quantum chemical calculations and single-crystal X-ray diffraction methods reveal that this compound (specifically the (R,R) enantiomer, with findings generally applicable to the D-form) predominantly adopts an extended 'T' conformation. mdpi.com This conformation is characterized by the ester groups being positioned trans relative to each other, and the hydroxyl groups exhibiting a gauche orientation. The stability of this conformation is largely attributed to the presence of intramolecular hydrogen bonds. Specifically, a low-energy conformer with C2 symmetry features a hydrogen bond between a hydroxyl group and the nearest carbonyl oxygen. mdpi.comuni-muenchen.de

Another energetically favorable conformer, differing by a 180° rotation of one ester group, is asymmetrical but also stabilized by intramolecular hydrogen bonds involving proximal functional groups. mdpi.com While in the solid state, hydroxyl groups may engage more in intermolecular hydrogen bonding, in isolation or in solution, these intramolecular interactions are crucial for defining the molecule's preferred three-dimensional structure. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, further support the prevalence of conformations stabilized by hydrogen bonds between the hydroxyl and carbonyl oxygen atoms. uni-muenchen.de

Computational and Spectroscopic Evidence

Advanced computational methods, including DFT and ab initio calculations, have been instrumental in mapping the potential energy surface of this compound and identifying its low-energy conformers. mdpi.comuni-muenchen.de Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy have also provided experimental evidence for the existence of different hydrogen-bonded conformers in solution. mdpi.com These studies collectively indicate that the specific arrangement of the hydroxyl and ester groups, dictated by these hydrogen bonds, is a fundamental aspect of this compound's molecular behavior. For instance, DFT calculations have shown that a trans COOR conformation with hydrogen bonding between the OH and C=O groups attached to the same chiral carbon is of the lowest energy and represents a significant majority (>83%) of conformers at room temperature. uni-muenchen.de

Impact on Reactivity

The conformational landscape of this compound, as sculpted by hydrogen bonding, directly influences its reactivity. By pre-organizing the molecule into specific spatial arrangements, hydrogen bonds can:

Control Stereochemistry: The fixed orientation of functional groups can direct the approach of reagents, thereby controlling the stereochemical outcome of reactions. For example, in alkylation reactions of derived intermediates, the conformation dictated by hydrogen bonding can influence the stereoretentive or stereoselective incorporation of alkyl groups. beilstein-journals.org

Modulate Functional Group Accessibility: Hydrogen bonds can shield or expose specific functional groups (hydroxyls, esters) to external chemical agents, affecting reaction rates and pathways.

Facilitate Specific Interactions: In catalytic processes or supramolecular assemblies, the precisely oriented hydrogen bond donors and acceptors can be critical for binding substrates or forming stable complexes.

While direct experimental evidence detailing the kinetic or mechanistic consequences of specific hydrogen-bonded conformers on this compound's reactivity in a broad sense is still an active area of investigation, the principle that conformation dictates reactivity is well-established. The hydrogen-bond-stabilized conformations provide a framework for understanding its behavior in various chemical transformations.

Computed Properties Relevant to Hydrogen Bonding:

| Property Name | Value | Source | Notes |

| Molecular Weight | 178.14 g/mol | nih.gov | Standard molecular weight. |

| Hydrogen Bond Donor Count | 2 | nih.gov | Indicates the presence of hydroxyl groups capable of donating H-bonds. |

| Hydrogen Bond Acceptor Count | 6 | nih.gov | Indicates the presence of oxygen atoms (carbonyl and hydroxyl) as acceptors. |

| Rotatable Bond Count | 5 | nih.gov | Reflects the flexibility of the molecule, influencing conformational space. |

Conformer Energy and Population Data:

| Conformer Description | Primary Stabilizing Interaction | Symmetry | Relative Energy (kcal/mol) | Estimated Population (at RT) | Notes |

| T(ss) | Intramolecular OH---O=C | C2 | 0 (Reference) | >83% | Extended 'T' conformation. |

| T(as) | Intramolecular OH---O=C | Asymmetric | ~1.2 | <17% | Rotation of one ester group. |

Emerging Research Frontiers and Applications of D Dimethyl Tartrate

Applications in Polymer Chemistry and Materials Science

D-Dimethyl tartrate and its derivatives are increasingly explored for their potential in creating novel polymeric materials with tailored properties, leveraging their chirality and reactivity.

Tartaric acid derivatives, including dimethyl tartrate, serve as valuable monomers in polycondensation reactions for the synthesis of polyesters and related polymers. These reactions typically involve the ester groups of the tartrate molecule reacting with diols or other complementary monomers. For instance, tartaric acid itself has been used in low-temperature polycondensation processes to create polyesters featuring pendant hydroxyl groups, which can impart desirable properties like biodegradability researchgate.net. Furthermore, tartaric acid derivatives, such as dialkenyl tartrates (e.g., l-di(3-butenyl) tartrate, d-BTA, and meso-BTA), can participate in polyaddition reactions, a type of step-growth polymerization similar in principle to polycondensation, to yield polymers like tartrate-containing poly(ester-thioether)s acs.orgresearchgate.net. In these processes, the tartrate moiety is incorporated into the polymer backbone, contributing its structural and chiral characteristics to the final material researchgate.net. Template polymerization methods have also been conceptualized where molecules like dimethyl tartrate, with interacting groups not located at the ends, can be ordered on a template surface to guide polymerization chemistry-chemists.com.

The inherent chirality of this compound makes it a key component in the synthesis of chiral polymers, including copolyesters and potentially hydrogels. By incorporating tartaric acid derivatives into polymer chains, researchers can impart specific stereochemical properties to the resulting materials. For example, tartaric acid derivatives have been used in the synthesis of chiral polycarbonates and poly(ester-thioether)s, where the tartrate units contribute to the polymer's chirality and can enhance biodegradability researchgate.net. Studies on optically active polymers also highlight the use of tartaric acid derivatives in creating chiral polyurethanes and polyamides through polycondensation reactions expresspolymlett.com. This compound itself functions as a chiral auxiliary, facilitating enantioselective synthesis of various chiral building blocks, which can subsequently be polymerized to form chiral materials like copolyesters fishersci.no. While direct synthesis of hydrogels from this compound is not extensively detailed in the provided results, its role as a chiral precursor for monomers used in polymer synthesis suggests its indirect contribution to the development of chiral polymeric networks, which could form the basis of chiral hydrogels.

Role in Biochemical Research and Enzymatic Systems

This compound plays a role in biochemical research, primarily as a precursor for specialized molecules used to study enzyme activity and biological interactions.

This compound serves as a starting material in the synthesis of specific probes designed to investigate enzyme function and metabolic pathways. For instance, it has been utilized in the stereoselective synthesis of fluorogenic substrates for yeast transketolase (TK). A specific compound, dihydroxy-4-O-(2′-oxo-benzopyran-7′-yl-D-threose), was prepared from dimethyl tartrate to aid in the selection of TK mutants capable of producing d-threo aldoses researchgate.net. This application demonstrates how this compound can be chemically modified to create tools that help researchers understand enzyme specificity and identify desired enzymatic activities within biological systems.

The utility of this compound extends to the design and synthesis of fluorogenic enzyme substrates, which are crucial for quantitative assays in biochemistry and diagnostics. As mentioned, it is a precursor for synthesizing specific probes for enzymes like transketolase researchgate.net. These substrates are designed to be non-fluorescent until cleaved by a target enzyme, releasing a fluorescent moiety that can be detected and quantified. This approach allows for sensitive and specific measurement of enzyme activity in various biological contexts, from cellular studies to high-throughput screening biosynth.com. The ability to derive chiral fluorogenic substrates from this compound is particularly valuable for studying stereospecific enzymes.

This compound has been investigated for its interactions with biological architectures, notably lecithin (B1663433) reverse micelles. Studies have shown that both D and L enantiomers of dimethyl tartrate can be effectively solubilized within these reverse micellar systems dispersed in organic solvents like cyclohexane (B81311) nih.gov. Spectroscopic and scattering techniques reveal that the dimethyl tartrate molecules reside close to the surfactant head groups, indicating specific solute-surfactant interactions and confinement effects that alter the molecule's hydrogen bonding compared to its pure solid or solution states nih.gov. The confinement within these micelles, which have mean radii in the range of 18 to 20 angstroms, results in observable chiroptical features when the dimethyl tartrate interacts with optically active lecithin nih.gov. These findings contribute to understanding molecular behavior in microheterogeneous environments relevant to biological systems and chemical processes.

Compound List:

this compound

L-Dimethyl tartrate

Dimethyl L-tartrate

(+)-Dimethyl L-tartrate

L-tartaric acid

D-tartaric acid

meso-Tartaric acid

l-di(3-butenyl) tartrate (l-BTA)

d-BTA

meso-BTA

Lecithin

Cyclohexane

Yeast transketolase (TK)

Lecithin reverse micelles

Investigations of Tartrate Dehydrogenase and Related Enzymes

Enzymes play a crucial role in the metabolism and transformation of various organic compounds, including tartaric acid derivatives. Tartrate dehydrogenases (TDHs) are a class of oxidoreductases that catalyze the oxidation of tartrate isomers and related hydroxy-acids, often utilizing NAD+ as a cofactor. While research has extensively characterized TDHs from various microorganisms, such as Pseudomonas putida and Rhodopseudomonas sphaeroides, their direct interaction with this compound is less documented compared to their activity with tartaric acid itself or its other derivatives.

TDHs are known to catalyze reactions such as the oxidation of (+)-tartrate to oxaloglycolate (B1210636) and the oxidative decarboxylation of D-malate to pyruvate (B1213749) nih.govnih.govwikipedia.org. Some TDHs also exhibit activity towards meso-tartrate, catalyzing its decarboxylation nih.gov. For instance, Rhodopseudomonas sphaeroides possesses a bifunctional enzyme that acts as both L-(+)-tartrate dehydrogenase and D-(+)-malate dehydrogenase (decarboxylating) nih.gov. Another enzyme, D-(-)-tartrate dehydratase, has been identified, which is specific for D-(-)-tartrate asm.org.

Although direct studies detailing the enzymatic conversion of this compound by specific tartrate dehydrogenases are limited in the reviewed literature, its structural similarity to tartrate suggests potential for interaction or modification by these enzymes. Future research could explore the substrate specificity of various TDHs towards this compound, potentially uncovering new biocatalytic pathways for its synthesis or degradation.

Table 1: Known Activities of Tartrate Dehydrogenases (TDHs)

| Enzyme Name/Source | Primary Substrate(s) | Catalyzed Reaction | Cofactor(s) | Products | Reference(s) |

| Tartrate Dehydrogenase (Pseudomonas putida) | (+)-Tartrate | Oxidation | NAD+, Mn²⁺ | Oxaloglycolate, NADH, H⁺ | nih.govnih.govwikipedia.org |

| Tartrate Dehydrogenase (Pseudomonas putida) | D-Malate | Oxidative decarboxylation | NAD+, Mn²⁺ | Pyruvate, CO₂, NADH | nih.govnih.gov |

| Tartrate Dehydrogenase (Pseudomonas putida) | Meso-tartrate | Decarboxylation (with net oxidation) | NAD+, Mn²⁺ | Oxaloglycolate, CO₂, NADH | nih.gov |

| Bifunctional L-(+)-TDH-D-(+)-MDH (Rhodopseudomonas sphaeroides Y) | L-(+)-Tartrate | Oxidation | NAD+, Mn²⁺, NH₄⁺ | Oxaloglycolate, NADH | nih.gov |

| Bifunctional L-(+)-TDH-D-(+)-MDH (Rhodopseudomonas sphaeroides Y) | D-(+)-Malate | Oxidative decarboxylation | NAD+, Mn²⁺, NH₄⁺ | Pyruvate, CO₂, NADH | nih.gov |

| D-(-)-Tartrate Dehydratase (Rhodopseudomonas sphaeroides) | D-(-)-Tartrate | Dehydration (specific) | N/A | Oxaloacetate (via oxaloglycolate) | asm.org |

Advancements in Sustainable and Green Chemistry Initiatives

This compound and its derivatives are increasingly integrated into sustainable chemical practices, aligning with the principles of green chemistry. Their renewable origin, biodegradability, and utility in enantioselective synthesis contribute to environmentally benign processes.

Integration into Environmentally Benign Synthetic Processes

As a chiral building block and auxiliary, this compound is instrumental in asymmetric synthesis, enabling the creation of enantiomerically pure compounds essential for pharmaceuticals and agrochemicals lakshfinechem.comchemimpex.comchemimpex.com. Its use as a chiral ligand in asymmetric catalysis enhances reaction selectivity and efficiency, reducing the generation of unwanted stereoisomers and by-products chemimpex.comchemimpex.com. Furthermore, synthetic routes employing this compound or its related esters, such as diethyl tartrate, are being optimized for environmental friendliness. For example, the use of boric acid as a catalyst in the synthesis of diethyl tartrate allows for catalyst and solvent recycling, contributing to a greener production process google.com. The synthesis of oligoamides from dimethyl L-tartrate and L-lysine exemplifies a one-pot polycondensation approach that utilizes natural raw materials, aligning with green chemistry principles rsc.org.

Q & A

Basic Research Question

- XRD : Determines crystal structure (e.g., monoclinic systems with lattice parameters a = 0.8250 nm, b = 1.6046 nm) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹).

- RP-HPLC with Photodiode Array (PDA) : Quantifies purity and detects degradation products under stress conditions .

How can researchers address discrepancies in solubility data for this compound across different studies?

Advanced Research Question

Contradictions may arise from polymorphic variations, solvent polarity, or pH-dependent ionization. Systematic studies should:

- Compare solubility in solvents like water, ethanol, and dimethyl sulfoxide (DMSO) .

- Use differential scanning calorimetry (DSC) to detect polymorphs.

- Apply thermodynamic models (e.g., Hansen solubility parameters) to predict solubility behavior .

What experimental strategies enhance the bioavailability of this compound in drug delivery systems?

Advanced Research Question

- Nanoparticle Formulation : Solid lipid nanoparticles (SLNs) prepared via microemulsion or solvent injection methods improve dissolution rates. Characterization includes particle size analysis (10–1000 nm) and in vitro permeation studies using Franz diffusion cells .

- Buccoadhesive Films : Optimize polymer blends (e.g., HPMC K15M) and plasticizers (e.g., DMSO) to enhance mucosal adhesion and controlled release .

What validation parameters are critical for spectrophotometric assays of this compound?

Basic Research Question

- Linearity : R² ≥ 0.995 over a defined concentration range (e.g., 5–50 µg/mL).

- Accuracy : Recovery rates (98–102%) via spiked samples.

- Precision : Intra-day and inter-day relative standard deviation (RSD) < 2%.

- LOD/LOQ : Determined via signal-to-noise ratios (e.g., 3:1 for LOD) .

How should stability studies for this compound be designed to evaluate degradation under environmental stress?

Advanced Research Question

Follow ICH guidelines by exposing the compound to:

- Thermal Stress : 40–60°C for accelerated degradation.

- Photolytic Stress : UV light (e.g., 365 nm) to assess photo-degradation pathways.

- Hydrolytic Stress : Acidic/alkaline conditions (pH 1–13) to identify hydrolysis products.

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Which stoichiometric optimization methods are recommended for this compound complexation studies?

Basic Research Question

- Job’s Method : Varies molar ratios of this compound and metal ions (e.g., Bi³⁺) to determine complex stoichiometry.

- pH Titration : Identifies optimal pH for stable complex formation (e.g., pH 4–6 for bismuth tartrates) .

How can crystallographic data of this compound be correlated with its physicochemical behavior in formulations?

Advanced Research Question